molecular formula C6H10O3 B1353878 (2R)-Oxane-2-carboxylic acid CAS No. 105499-34-1

(2R)-Oxane-2-carboxylic acid

Cat. No. B1353878
M. Wt: 130.14 g/mol
InChI Key: MQAYFGXOFCEZRW-RXMQYKEDSA-N
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Description

Synthesis Analysis

The papers provided do not directly address the synthesis of (2R)-Oxane-2-carboxylic acid. However, they do discuss the synthesis of related compounds. For instance, the synthesis of various carbonyl compounds, including carboxylic acids, from the oxidation of alcohols using 2-iodoxybenzenesulfonic acid as a catalyst is detailed . This method could potentially be adapted for the synthesis of (2R)-Oxane-2-carboxylic acid by choosing appropriate starting alcohols and reaction conditions.

Molecular Structure Analysis

The molecular structure of (2R)-Oxane-2-carboxylic acid is not directly analyzed in the papers. However, paper discusses the crystal and molecular structures of a related compound, (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, providing insights into how chiral carboxylic acids can be structurally characterized. Such information could be relevant when considering the molecular structure of (2R)-Oxane-2-carboxylic acid.

Chemical Reactions Analysis

The papers do not provide specific reactions for (2R)-Oxane-2-carboxylic acid. However, the selective oxidation of alcohols to various carbonyl compounds, including carboxylic acids, using a catalyst is discussed . This suggests that (2R)-Oxane-2-carboxylic acid could potentially undergo similar oxidation reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R)-Oxane-2-carboxylic acid are not discussed in the provided papers. However, the papers do discuss properties of related compounds. For example, the crystallographic study in paper provides insights into the hydrogen bonding and molecular packing of chiral carboxylic acids, which could be relevant to the physical properties of (2R)-Oxane-2-carboxylic acid. Additionally, the synthesis of dipeptide mimetics in paper could offer information on the chemical behavior of similar bicyclic carboxylic acid esters, which might share some properties with (2R)-Oxane-2-carboxylic acid.

Scientific Research Applications

Biotechnological Synthesis and Uses

(2R)-Oxane-2-carboxylic acid and similar oxo- and hydroxycarboxylic acids are significant in organic synthesis. Their stereoselective introduction is challenging, which makes biotechnological methods valuable. Microbiologically produced carboxylic acids, like 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, are synthesized under eco-friendly conditions and serve as novel building blocks in organic synthesis. These acids are particularly useful in synthesizing hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids. Enantiopure trimethyl (2R,3S)-isocitrate, a chiral intermediate of the tricarboxylic acid cycle, holds potential for further chemical transformations in total synthesis and pharmaceutical research (Aurich et al., 2012).

Catalysis and Synthesis

2-Iodoxybenzenesulfonic acid, a compound related to (2R)-Oxane-2-carboxylic acid, has been identified as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones. This process, which uses Oxone, is particularly effective in nonaqueous conditions, such as nitromethane, acetonitrile, or ethyl acetate (Uyanik et al., 2009).

Pharmaceutical Research

(2R)-Oxane-2-carboxylic acid and its derivatives have applications in pharmaceutical research. For example, the synthesis and use of amides extracted from carboxylic acids, like (2R)-Oxane-2-carboxylic acid, show promising results in the nuclear industry due to their complete incinerability and minimal interference in separation processes compared to other extractants (Thiollet & Musikas, 1989).

Green Chemistry and Polymer Synthesis

Oxalic acid, a dicarboxylic acid similar to (2R)-Oxane-2-carboxylic acid, has been effectively used to synthesize polyols by copolymerization of CO2 and propylene oxide. This process, which includes a novel preactivation approach, represents an advancement in green chemistry and polymer synthesis (Liu et al., 2016).

Analytical and Synthetic Chemistry

In analytical and synthetic chemistry, (2R)-Oxane-2-carboxylic acid derivatives, such as N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, have been synthesized through lipase-catalyzed reactions. This process is notable for its regioselective lactamization, which is pivotal in producing various chiral entities used in further chemical research and drug development (Aurell et al., 2014).

Environmental Chemistry

In environmental chemistry, studies on carboxylic acids adsorbed onto mineral surfaces have highlighted their role in atmospheric and environmental processes. Research on naturally occurring carboxylic acids, such as oxalic acid, and their interaction with minerals like quartz, albite, and clays, has provided insights into the mechanisms of chemisorption and the impact on environmental chemistry (Kubicki et al., 1999).

Safety And Hazards

Information on safety and hazards typically includes the compound’s toxicity, flammability, and potential health effects. This information is often found in Material Safety Data Sheets .

Future Directions

Future directions could involve potential applications of the compound, ongoing research into its properties, and areas where further study is needed .

properties

IUPAC Name

(2R)-oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAYFGXOFCEZRW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501427
Record name (2R)-Oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-Oxane-2-carboxylic acid

CAS RN

105499-34-1
Record name 2H-Pyran-2-carboxylic acid, tetrahydro-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105499-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-Oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-oxane-2-carboxylic acid
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